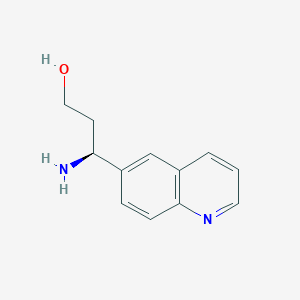(3S)-3-Amino-3-(6-quinolyl)propan-1-OL
CAS No.:
Cat. No.: VC17836171
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | (3S)-3-amino-3-quinolin-6-ylpropan-1-ol |
| Standard InChI | InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2/t11-/m0/s1 |
| Standard InChI Key | DARYKJYXTYGLPD-NSHDSACASA-N |
| Isomeric SMILES | C1=CC2=C(C=CC(=C2)[C@H](CCO)N)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a quinoline ring substituted at the 6-position with a 3-amino-1-propanol chain. The stereochemistry at the C3 position is specified as S, critical for its interactions in chiral environments . The quinoline system, a bicyclic structure merging benzene and pyridine rings, confers aromaticity and basicity, while the amino alcohol side chain introduces hydrogen-bonding capability and amphiphilicity.
Table 1: Key Identifiers of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1270454-91-5 | |
| Molecular Formula | ||
| Molecular Weight | 202.25 g/mol | |
| MDL Number | MFCD18706527 |
Stereochemical Considerations
The S configuration at the C3 amino center influences the compound’s biological activity and crystallization behavior. Asymmetric synthesis routes, such as those employing chiral auxiliaries or enantioselective catalysis, are often required to access this stereoisomer. A patent detailing the synthesis of analogous 3S-3-amino-3-arylpropionic acids suggests that resolution via diastereomeric salt formation (e.g., using (1R,2S)-(−)-ephedrine) could be adapted for this compound.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for (3S)-3-Amino-3-(6-quinolyl)propan-1-OL is publicly disclosed, analogous methods for 3-amino-3-arylpropionates provide instructive precedents. A patented process for 3S-3-amino-3-(3′-pyridyl)propionic acid involves:
-
Boc Protection: Introducing tert-butoxycarbonyl (Boc) groups to the amino function.
-
Diastereomeric Resolution: Using (1R,2S)-(−)-ephedrine to form salts, enabling separation of enantiomers .
-
Deprotection: Acidic or basic cleavage of the Boc group to yield the free amino acid.
Adapting this approach, the quinoline analog could be synthesized via:
-
Nucleophilic Addition: Quinoline-6-carbaldehyde reacting with nitromethane followed by reduction to the amine.
-
Asymmetric Catalysis: Employing chiral catalysts to induce the S configuration during propanol chain formation.
Purification Challenges
The patent highlights difficulties in removing byproducts like trans-3-(3′-pyridyl)acrylic acid, which necessitated multiple recrystallizations from methanol. For the quinoline derivative, similar impurities (e.g., unsaturated analogs) may require chromatographic purification or selective precipitation.
Physicochemical Properties
Table 2: Estimated Properties Based on Analogous Compounds
| Property | Value (Estimate) | Basis |
|---|---|---|
| pKa (Amino Group) | ~9.5–10.2 | Comparison to 3-amino-1-propanol |
| logP | ~1.2–1.8 | Calculated via Crippen method |
| Aqueous Solubility | Low (≤5 mg/mL) | Hydrophobic quinoline moiety |
Stability Profile
The compound is likely hygroscopic due to the amino alcohol moiety. Storage under inert atmosphere at −20°C is recommended to prevent oxidation or racemization.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and anticancer agents. The amino alcohol side chain in (3S)-3-Amino-3-(6-quinolyl)propan-1-OL could serve as:
-
A chelating group in metallodrugs.
-
A hydrogen-bond donor in protease inhibitors.
Asymmetric Catalysis
Chiral amino alcohols are widely used as ligands in enantioselective catalysis. The rigid quinoline scaffold may enhance stereocontrol in reactions like the Sharpless epoxidation.
| Supplier | Location | Purity | Scale Available |
|---|---|---|---|
| LABTER PHARMATECH (BEIJING) | China | >95% | Milligram to kilogram |
| Hebei Boxin Biotechnology | China | >90% | Gram to multi-kilogram |
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic asymmetric routes to improve yield and optical purity.
-
Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activity.
-
Crystallography: Resolving X-ray structures to correlate configuration with activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume